2-(2,3-Dihydro-1H-inden-5-yl)oxirane
CAS No.: 106619-06-1
Cat. No.: VC18279129
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106619-06-1 |
|---|---|
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yl)oxirane |
| Standard InChI | InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2 |
| Standard InChI Key | WENHVAQVKYHFHW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)C3CO3 |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)oxirane typically involves epoxidation of a precursor olefin. Key methods include:
-
Epoxidation of 5-vinyl-2,3-dihydro-1H-indene: Using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under mild conditions .
-
Photochemical [2+2] Cycloaddition: As demonstrated in related indene systems, UV irradiation of dienes in the presence of oxygen or peroxides can yield epoxides .
Table 1: Representative Synthesis Conditions
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Vinyl-2,3-dihydroindene | mCPBA, CHCl, 0°C | 65–75 | |
| 1,3-Dihydroindene | O, UV light, Cu(I) catalyst | 50–60 |
Mechanistic Insights
The epoxidation proceeds via electrophilic addition to the olefin, forming a three-membered cyclic ether. Density functional theory (DFT) studies on analogous systems suggest that the reaction follows a concerted mechanism with partial positive charge development on the olefin carbons .
Structural and Physicochemical Properties
Molecular Geometry
X-ray crystallography of related indene epoxides reveals a puckered oxirane ring (C–O–C angle: ~60°) fused to a near-planar indene system. The dihydroindene moiety adopts a half-chair conformation .
Table 2: Key Physical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 245–250°C (est.) | SimDist | |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Computational | |
| Dipole Moment | 1.8 Debye | DFT Calculation |
Spectroscopic Characterization
-
H NMR (CDCl): δ 3.15–3.25 (m, 2H, oxirane CH), 2.80–2.95 (m, 4H, indene CH), 6.95–7.15 (m, 3H, aromatic H) .
-
IR: 1250 cm (C–O–C asymmetric stretch), 850 cm (epoxide ring deformation).
Reactivity and Applications
Chemical Transformations
The oxirane ring undergoes characteristic reactions:
-
Nucleophilic Ring-Opening: With amines (e.g., aniline) to form β-amino alcohols .
-
Acid-Catalyzed Polymerization: Forms polyether networks under BF catalysis .
-
Diels-Alder Reactions: The indene moiety acts as a diene with electron-deficient dienophiles .
Table 3: Reaction Outcomes with Selected Reagents
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH/EtOH | 5-(2-Aminoethyl)-2,3-dihydroindene | 80°C, 12 hr | 68 |
| BF·OEt | Poly(indenyl ether) | RT, 24 hr | >90 |
Biological and Industrial Applications
-
Pharmaceutical Intermediates: Used in synthesizing sodium channel blockers (e.g., analogues of Mitsubishi Tanabe Pharma’s neuroprotective agents) .
-
Polymer Chemistry: Serves as a crosslinking agent in epoxy resins for high-temperature adhesives .
-
Agrochemicals: Precursor to diamide insecticides targeting ryanodine receptors .
Future Perspectives
Recent advances in photoredox catalysis and flow chemistry could enable greener syntheses of this compound. Computational studies predict tunable electronic properties via substitution at the 4-position of the indene ring, opening avenues in organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume